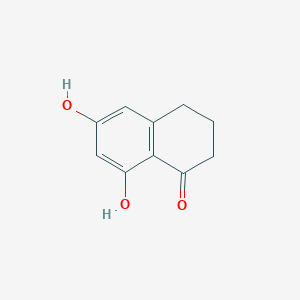

6,8-Dihydroxy-1-tetralone

Description

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

6,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C10H10O3/c11-7-4-6-2-1-3-8(12)10(6)9(13)5-7/h4-5,11,13H,1-3H2 |

InChI Key |

XWOTWRLMRAPMBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=CC(=C2)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6,8 Dihydroxy 1 Tetralone and Its Structural Analogues

Directed Synthesis of 6,8-Dihydroxy-1-tetralone

The targeted synthesis of this compound often involves a multi-step approach, beginning with precursors that are subsequently modified to introduce the desired hydroxyl functionalities. Key to this is the strategic use of protecting groups and specific reagents to control the reaction's outcome.

Elucidation and Optimization of Multi-Step Synthetic Pathways, including Demethylation Strategies

A common and effective strategy for the synthesis of this compound involves the demethylation of its dimethoxy analogue, 6,8-dimethoxy-1-tetralone. This precursor is typically prepared through a multi-step sequence that begins with the appropriate dimethoxyphenylacetic acid.

The synthesis of 6,8-dimethoxy-1-tetralone can be conceptualized through the following general pathway:

Preparation of 4-(3,5-dimethoxyphenyl)butanoic acid: This key intermediate can be synthesized from (3,5-dimethoxyphenyl)acetic acid. The chain elongation can be achieved through various methods, such as the Arndt-Eistert homologation or by conversion to the corresponding acid chloride followed by reaction with a suitable three-carbon nucleophile.

Intramolecular Friedel-Crafts Cyclization: The resulting 4-(3,5-dimethoxyphenyl)butanoic acid is then subjected to an intramolecular Friedel-Crafts acylation to form the tetralone ring. This cyclization is typically promoted by a strong acid catalyst.

Once 6,8-dimethoxy-1-tetralone is obtained, the final step is the demethylation of the two methoxy (B1213986) groups to yield the target dihydroxy compound. A variety of reagents can be employed for this purpose, with the choice often depending on the desired yield and the presence of other functional groups.

A well-established method for this demethylation involves the use of a strong acid, such as hydrobromic acid in acetic acid. This mixture effectively cleaves the ether linkages of the methoxy groups to afford the corresponding phenols.

Table 1: Example of a Demethylation Reaction for the Synthesis of this compound

| Starting Material | Reagents | Reaction Conditions | Product |

| 6,8-Dimethoxy-1-tetralone | 48% Aqueous Hydrobromic Acid, Glacial Acetic Acid | Reflux | This compound |

This demethylation strategy is a robust and frequently utilized method for accessing dihydroxylated aromatic compounds from their more synthetically accessible methoxy precursors.

Regioselective and Stereoselective Synthetic Control for Hydroxylated Tetralones

Achieving regioselective and stereoselective control is crucial when synthesizing more complex hydroxylated tetralones or their derivatives. Regioselectivity, the control of where a functional group is introduced on a molecule, is particularly important when dealing with aromatic rings that have multiple potential sites for reaction.

In the context of hydroxylated tetralones, regioselective hydroxylation can be achieved through several methods:

Directed Ortho-Metalation: This technique involves the use of a directing group to guide a metalating agent (often an organolithium reagent) to a specific position on the aromatic ring. Subsequent quenching with an electrophilic oxygen source can then introduce a hydroxyl group at the desired location.

Oxidation of Pre-functionalized Rings: The position of hydroxylation can also be controlled by starting with a precursor that already contains a functional group that can be converted to a hydroxyl group. For example, a bromo or nitro group can be introduced at a specific position and then transformed into a hydroxyl group through nucleophilic aromatic substitution or reduction followed by diazotization and hydrolysis.

Stereoselectivity, the control of the three-dimensional arrangement of atoms, becomes critical when chiral centers are present or introduced into the tetralone scaffold. For instance, the reduction of the ketone in the 1-position of the tetralone ring can lead to the formation of a chiral alcohol.

Methods for achieving stereoselective reduction of the tetralone ketone include:

Chiral Reducing Agents: The use of chiral hydride reagents, such as those derived from boron or aluminum and modified with chiral ligands, can selectively produce one enantiomer of the resulting alcohol over the other.

Enzyme-Catalyzed Reductions: Biocatalysis, using enzymes such as ketoreductases, offers a highly stereoselective method for the reduction of ketones to chiral alcohols. These enzymatic reactions often proceed with high enantiomeric excess and under mild conditions.

Broader Synthetic Approaches Applicable to Dihydroxy-1-tetralones

Beyond the directed synthesis of this compound, several broader synthetic methodologies are applicable to the construction and derivatization of the dihydroxy-1-tetralone scaffold.

Friedel-Crafts Acylation in Tetralone Core Construction

The Friedel-Crafts acylation is a cornerstone of tetralone synthesis. This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). In the context of dihydroxy-1-tetralones, this reaction is typically used in an intramolecular fashion to form the six-membered ring of the tetralone core.

The general approach involves a precursor molecule containing an aromatic ring and a carboxylic acid or its derivative separated by a three-carbon chain. Upon treatment with a Lewis acid, the carboxylic acid derivative is activated and undergoes an electrophilic aromatic substitution reaction with the tethered aromatic ring, leading to cyclization and the formation of the tetralone.

The efficiency and regioselectivity of the Friedel-Crafts acylation are influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups, such as methoxy groups, can activate the ring towards acylation and direct the cyclization to specific positions.

Knoevenagel Condensation for Functionalized Tetralone Derivatives

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that can be used to functionalize the tetralone core. This reaction involves the condensation of a carbonyl compound (in this case, the ketone of the tetralone) with a compound containing an active methylene (B1212753) group, such as malonic acid derivatives or cyanoacetates.

The reaction is typically catalyzed by a weak base, such as an amine. The initial product is an α,β-unsaturated compound, resulting from the dehydration of the intermediate aldol (B89426) addition product. By choosing different active methylene compounds, a wide variety of functional groups can be introduced at the 2-position of the tetralone ring. This allows for the synthesis of a diverse range of functionalized tetralone derivatives, which can serve as precursors for more complex molecules.

Table 2: Examples of Active Methylene Compounds for Knoevenagel Condensation

| Active Methylene Compound | Resulting Functional Group at the 2-position |

| Diethyl malonate | Carboxylic acid (after hydrolysis and decarboxylation) |

| Malononitrile | Dicyanomethylene |

| Ethyl cyanoacetate | Cyano and ester groups |

Oxidative Dehydrogenation in the Derivatization of Hydroxylated 1-Tetralones

Hydroxylated 1-tetralones can be further derivatized through oxidative dehydrogenation to form naphthoquinones. This transformation involves the removal of hydrogen atoms from the tetralone ring system, leading to the formation of a fully aromatic naphthoquinone core.

This oxidation is particularly relevant for dihydroxy-1-tetralones where the hydroxyl groups are in a 1,4-relationship on the aromatic ring, as these can be readily oxidized to the corresponding para-quinone. The choice of oxidizing agent is critical for achieving the desired transformation without unwanted side reactions.

Common oxidizing agents used for the dehydrogenation of hydroxylated tetralones include:

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A powerful dehydrogenating agent that is effective for the aromatization of hydroaromatic compounds.

Manganese dioxide (MnO₂): A milder oxidizing agent that can also effect the dehydrogenation of tetralones to naphthoquinones.

Silver(I) oxide (Ag₂O): Another reagent that can be used for the oxidative dehydrogenation of these systems.

The resulting naphthoquinones are a class of compounds with diverse biological activities and are valuable synthetic intermediates in their own right.

Nitration and Other Selective Substitution Reactions on Tetralone Scaffolds

The introduction of substituents onto the tetralone framework is a critical step in the synthesis of diverse structural analogues. Nitration, in particular, serves as a key transformation, as the nitro group can be readily converted into a wide range of other functional groups. materialsciencejournal.orgresearchgate.net The regioselectivity of nitration on the aromatic ring of the tetralone scaffold is highly dependent on the reaction conditions and the presence of existing substituents.

For the parent 1-tetralone (B52770), nitration with fuming nitric acid at low temperatures (below 8°C) exclusively yields 7-nitro-1-tetralone. materialsciencejournal.org Altering the nitrating agent to a mixture of nitric acid and sulfuric acid in acetic anhydride leads to the formation of 6-nitro-1-tetralone as the primary product. materialsciencejournal.org The presence of directing groups on the aromatic ring significantly influences the position of nitration. For instance, nitration of 5-hydroxy-1-tetralone (B126574) with nitric acid in acetic acid can produce different isomers depending on the temperature. At room temperature, the 6-nitro isomer is the major product, while at reflux, the 8-nitro isomer predominates. materialsciencejournal.org Similarly, 5-methoxy-1-tetralone (B1585004) yields a mixture of 6-nitro and 8-nitro derivatives when treated with copper(II) nitrate (B79036) in acetic anhydride. materialsciencejournal.org

The following table summarizes various nitration reactions on substituted 1-tetralone scaffolds:

| Entry | Substrate | Nitrating Agent/Solvent | Conditions | Product(s) | Yield (%) | Reference |

| 1 | 1-Tetralone | Fuming HNO₃ | < 8 °C | 7-Nitro-1-tetralone | - | materialsciencejournal.org |

| 2 | 1-Tetralone | HNO₃/H₂SO₄ in Ac₂O | - | 6-Nitro-1-tetralone | - | materialsciencejournal.org |

| 3 | 5-Hydroxy-1-tetralone | HNO₃ in AcOH | Room Temp | 6-Nitro-5-hydroxy-1-tetralone | 47 | materialsciencejournal.org |

| 4 | 5-Hydroxy-1-tetralone | HNO₃ in AcOH | Reflux | 8-Nitro-5-hydroxy-1-tetralone | 48 | materialsciencejournal.org |

| 5 | 5-Methoxy-1-tetralone | Cu(NO₃)₂ / Ac₂O in Et₂O | Room Temp | 6-Nitro & 8-Nitro isomers | 1:1 ratio | materialsciencejournal.org |

| 6 | 6-Methoxy-1-tetralone | H₂SO₄/HNO₃ in Acetone | 0 °C, 6 h | 7-Nitro & 5-Nitro isomers | 30 & 35 | materialsciencejournal.org |

Beyond nitration, other selective substitution reactions are employed to functionalize the tetralone core. The α-position of the ketone is particularly reactive. Electron-donating groups such as methyl, ethyl, and n-propyl can be introduced at this position, often leading to an improvement in biological potency in certain contexts. nih.gov For example, ruthenium(II)-catalyzed arylation using phenyl boronic acid neopentyl glycol ester has been shown to produce 8-phenyl-1-tetralone in high yields of up to 86%. wikipedia.org Furthermore, kinetic and mechanistic studies have been conducted on the bromination of substituted 2-(phenylmethylene)-3,4-dihydro-1(2H)-naphthalenones (2-benzal-1-tetralones), providing insight into the electronic effects of substituents on the reaction rates. qu.edu.qa

Mechanistic Investigations and Kinetic Analysis of Tetralone Synthesis Reactions

The synthesis of the tetralone scaffold is most commonly achieved through intramolecular Friedel-Crafts acylation of γ-arylbutyric acids or their corresponding acid chlorides. organic-chemistry.orgsemanticscholar.org This acid-catalyzed cyclization proceeds via an electrophilic aromatic substitution mechanism. The acylium ion, generated from the carboxylic acid or acid chloride precursor, acts as the electrophile and attacks the electron-rich aromatic ring to form a six-membered ring, yielding the tetralone structure. semanticscholar.org

Mechanistic studies have elucidated the pathways and intermediates involved in various tetralone syntheses. For example, the acid-catalyzed reaction of 2-(N,N-dimethylamino)-1,4-diphenyl-1,4-butanediol to form a tetralone has been investigated, detailing the specific steps of the transformation. acs.org Other proposed mechanisms for tetralone formation involve radical pathways, particularly in reactions where radical scavengers are used to probe the reaction course. researchgate.netresearchgate.net These studies suggest the formation of intermediates like α-tetralol, which can subsequently be oxidized to the corresponding α-tetralone. researchgate.netresearchgate.net

Kinetic analyses have provided quantitative insights into the factors governing these reactions. Studies on the bromination of exocyclic α,β-unsaturated tetralones have shown that the reaction rates are influenced by electronic factors, including the inductive and conjugative effects of substituents on the aromatic ring. qu.edu.qa These effects play a significant role in stabilizing the reaction intermediates. qu.edu.qa The data gathered from these kinetic runs allow for the postulation of detailed mechanisms and the derivation of rate laws that are consistent with experimental observations. qu.edu.qa

The following table outlines key mechanistic approaches used in tetralone synthesis:

| Synthetic Method | Mechanistic Pathway | Key Intermediates | Notes | Reference |

| Intramolecular Friedel-Crafts Acylation | Electrophilic Aromatic Substitution | Acylium ion, Sigma complex | Most common and versatile method for tetralone ring formation. | organic-chemistry.orgsemanticscholar.org |

| Acid-Catalyzed Cyclization of Diols | Carbocation Rearrangement | Carbocations | Specific to precursors like substituted butanediols. | acs.org |

| Radical-Mediated Cyclization | Radical Addition/Oxidation | Carbon-centered radicals, α-tetralol | Observed under specific conditions, often involving radical initiators or scavengers. | researchgate.netresearchgate.net |

| Brønsted Acid-Mediated Cyclization | Carbocyclization | Oxocarbenium ions | Utilizes siloxyalkynes and arenes as starting materials. | organic-chemistry.org |

These mechanistic and kinetic investigations are crucial for optimizing reaction conditions, improving yields, and designing rational synthetic routes to novel tetralone derivatives with desired substitution patterns.

Natural Occurrence, Isolation, and Mechanistic Insights into Biosynthetic Pathways of Dihydroxy 1 Tetralones

Isolation Strategies and Source Organisms for Dihydroxy-1-tetralones

Dihydroxy-1-tetralone derivatives have been successfully isolated from a diverse range of natural sources, including various fungal species and plants. Standard isolation techniques typically involve chromatographic procedures to separate and purify these compounds from crude extracts of the source organisms. scielo.brscielo.br

Discovery and Characterization from Fungal Species (e.g., Saccharomonospora piscinae, Pestalotiopsis sp., Aspergillus spp., Cytospora spp., Scytalidium spp.)

Fungi, including endophytic and soil-dwelling species, are prolific producers of secondary metabolites, among which are various dihydroxy-1-tetralone compounds. mdpi.com

A notable example is the isolation of (4S)-4,8-dihydroxy-1-tetralone from Pestalotiopsis sp., an endophytic fungus found in the Amazonian plant Bauhinia guianensis. scielo.brscielo.br This marked the first report of this compound from the Pestalotiopsis genus. scielo.brscielo.br The fungus is cultivated on solid media, and the resulting biomass is extracted to yield a variety of compounds, which are then separated using chromatographic methods. scielo.br This particular tetralone has also been identified in other fungi, including Aspergillus fumigatus and Cytospora eucalypticola. scielo.brscielo.brresearchgate.net Research on Aspergillus versicolor has also led to the isolation of a 3,4-dihydronaphthalen-(2H)-1-one (1-tetralone) derivative known as aspvanicin B. nih.gov

The actinobacterium Saccharomonospora piscinae, isolated from fishpond sediment, has been found to produce (±)-7-acetyl-4,8-dihydroxy-6-methyl-1-tetralone. nih.gov This compound was reported as a new natural product, having previously only been known as a synthetic substance. nih.gov

Similarly, a study of the mangrove endophytic fungus Cytospora heveae resulted in the isolation of a pair of tetralone enantiomers, (±)-4,6-dihydroxy-5-methoxy-α-tetralone. nih.gov Various other species of Cytospora are also known to produce a range of cytosporone and other polyketide derivatives. nih.govresearchgate.netmdpi.com

| Fungal/Bacterial Species | Isolated Dihydroxy-1-tetralone Derivative | Source/Host | Reference |

|---|---|---|---|

| Pestalotiopsis sp. EJC07 | (4S)-4,8-dihydroxy-1-tetralone | Endophytic in Bauhinia guianensis | scielo.brscielo.br |

| Saccharomonospora piscinae | (±)-7-acetyl-4,8-dihydroxy-6-methyl-1-tetralone | Fishpond sediment | nih.gov |

| Cytospora heveae NSHSJ-2 | (±)-4,6-dihydroxy-5-methoxy-α-tetralone | Endophytic in Sonneratia caseolaris (Mangrove) | nih.gov |

| Aspergillus fumigatus | 4,8-dihydroxy-1-tetralone | Not specified | scielo.brscielo.br |

| Aspergillus versicolor | Aspvanicin B | Marine-derived | nih.gov |

| Cytospora eucalypticola | 4,8-dihydroxy-1-tetralone | Not specified | scielo.brscielo.br |

Identification from Plant Biota (e.g., Carya cathayensis, Bauhinia guianensis)

Dihydroxy-1-tetralones are not exclusive to microorganisms and have also been identified in plant tissues.

The phenolic compound 4,8-dihydroxy-1-tetralone (4,8-DHT) was isolated from the exocarp (outer layer of the fruit) of Carya cathayensis Sarg., a species of hickory tree. nih.govnih.gov In this research, an aqueous extract of the exocarp was subjected to bioassay-guided fractionation using macroporous resin chromatography to isolate the phytotoxic components, leading to the identification of 4,8-DHT as a key active compound. nih.gov

The plant Bauhinia guianensis is a notable source, not by direct production, but as a host for the endophytic fungus Pestalotiopsis sp., which produces (4S)-4,8-dihydroxy-1-tetralone. scielo.brscielo.br The symbiotic relationship between endophytic fungi and their host plants can lead to the production of a wide array of secondary metabolites. researchgate.netnih.govfrontiersin.orgnih.gov

| Plant Species | Isolated Dihydroxy-1-tetralone Derivative | Plant Part / Association | Reference |

|---|---|---|---|

| Carya cathayensis Sarg. | 4,8-dihydroxy-1-tetralone | Exocarp (fruit outer layer) | nih.govnih.gov |

| Bauhinia guianensis | (4S)-4,8-dihydroxy-1-tetralone | Host for endophytic fungus Pestalotiopsis sp. | scielo.brscielo.br |

Proposed Biosynthetic Routes for Tetralone Scaffolds

The structural backbone of tetralones is believed to originate from the polyketide biosynthetic pathway. Polyketides are a large and diverse class of natural products synthesized by multienzyme complexes known as polyketide synthases (PKSs). nih.govnih.govsyr.edu

Polyketide Pathway (e.g., 1,8-dihydroxynaphthalene pathway) as a Biosynthetic Origin

The biosynthesis of many aromatic polyketides, including tetralone precursors, proceeds through the assembly of a linear poly-β-keto chain from simple acyl-CoA precursors, typically acetyl-CoA and malonyl-CoA. youtube.comyoutube.com This process is catalyzed by PKS enzymes. nih.gov

A well-studied model for the formation of naphthalene-based structures is the 1,8-dihydroxynaphthalene (DHN)-melanin pathway, which is common in many fungi. nih.gov This pathway begins with a PKS assembling a polyketide chain. researchgate.net The first stable aromatic intermediate is typically 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN). nih.govapsnet.orgconicet.gov.ar This intermediate then undergoes a series of enzymatic reductions and dehydrations. nih.gov Key intermediates in this cascade include scytalone (B1230633) and vermelone, which are structurally related to dihydroxy-1-tetralones. nih.govapsnet.org These reactions ultimately lead to the formation of 1,8-DHN, the monomer for melanin (B1238610) synthesis. nih.gov The tetralone scaffold of compounds like 6,8-dihydroxy-1-tetralone is thus proposed to be formed through similar polyketide cyclization and subsequent enzymatic modifications.

Characterization of Key Enzymatic Transformations (e.g., Ketoreductases)

The structural diversity of polyketides is generated by the action of various tailoring enzymes that modify the initial polyketide chain. nih.gov Among the most crucial of these are ketoreductases (KRs), which belong to the oxidoreductase family of enzymes. nih.govrsc.org

During polyketide biosynthesis, KRs are responsible for the stereospecific reduction of β-keto groups along the growing polyketide chain to hydroxyl groups. youtube.comrsc.org This reduction is a critical step in determining the final structure and stereochemistry of the molecule. rsc.orgrsc.org Studies on bacterial aromatic polyketide biosynthesis suggest that the reduction step catalyzed by KRs likely occurs on a cyclized but not yet fully aromatized intermediate, such as a tetralone. nih.govnih.gov Research has shown that bacterial KRs can effectively reduce 1-tetralone (B52770) and 2-tetralone (B1666913) substrates. nih.gov The specific positioning and action of hydroxyl groups on the final tetralone ring, as seen in this compound, are determined by the precise sequence of cyclization and the regioselectivity of modifying enzymes like ketoreductases and hydroxylases acting on the polyketide precursor. acs.org

Sophisticated Spectroscopic and Structural Elucidation Techniques for 6,8 Dihydroxy 1 Tetralone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive 1D NMR (¹H, ¹³C) Chemical Shift Assignments and Coupling Constant Analysis

Specific, experimentally determined ¹H and ¹³C NMR chemical shifts and coupling constants for 6,8-Dihydroxy-1-tetralone are not available in the reviewed literature. While data exists for other isomers, it cannot be used to accurately describe this specific compound.

Advanced 2D NMR Experiments (COSY, HMBC, HSQC, NOESY) for Connectivity and Relative Stereochemical Determination

No published studies detailing the use of 2D NMR experiments such as COSY, HMBC, HSQC, or NOESY for the structural elucidation of this compound were found.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Fragmentation Pattern Analysis

While the nominal molecular weight of this compound is 178 g/mol , specific high-resolution mass spectrometry data providing an accurate molecular mass and detailing its characteristic fragmentation pattern could not be located in published sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

There is no available UV-Vis spectroscopic data in the scientific literature to characterize the chromophore of this compound.

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination

A search of crystallographic databases and the scientific literature yielded no results for the X-ray crystal structure of this compound. Consequently, information on its definitive solid-state structure and absolute configuration from this technique is not available.

In Vitro and in Vivo Non Clinical Investigations of Biological Activities of Dihydroxy 1 Tetralones, with Direct Implications for 6,8 Dihydroxy 1 Tetralone Research

Phytotoxic and Allelopathic Effects

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. nih.gov Dihydroxy-1-tetralones, as phenolic compounds, are recognized as potent allelochemicals. mdpi.comnih.gov

Investigations into 4,8-dihydroxy-1-tetralone (4,8-DHT), an allelochemical isolated from the exocarp of Carya cathayensis Sarg. (Chinese hickory), have demonstrated significant phytotoxicity against a range of plant species. mdpi.comnih.gov These studies serve as an excellent predictive model for the potential effects of 6,8-dihydroxy-1-tetralone.

The phytotoxic effects of 4,8-DHT are selective and dependent on the concentration, the target plant species, and the specific developmental stage being assessed (i.e., seed germination versus seedling growth). nih.gov For instance, in laboratory bioassays, 4,8-DHT exhibited varied effects on lettuce (Lactuca sativa L.), radish (Raphanus sativus L.), cucumber (Cucumis sativus L.), onion (Allium cepa L.), and wheat (Triticum aestivum L.). nih.gov

At a concentration of 0.6 mM, 4,8-DHT significantly inhibited the germination vigor of lettuce and wheat and reduced the germination rate of lettuce and cucumber. nih.gov This concentration also suppressed the radicle length, plumule length, and fresh weight of lettuce and onion seedlings. nih.gov Conversely, the same concentration stimulated an increase in the plumule length and fresh weight of cucumber seedlings, illustrating the dual inhibitory and promotional nature of some allelochemicals. nih.gov A higher concentration of 6 mM 4,8-DHT, however, significantly inhibited both seed germination and seedling growth across all tested species. nih.gov Lettuce was identified as the most sensitive species to 4,8-DHT treatment. nih.gov

Below is an interactive data table summarizing the observed effects of 4,8-dihydroxy-1-tetralone on various plant species.

| Plant Species | Parameter | Effect at 0.6 mM 4,8-DHT | Effect at 6 mM 4,8-DHT | Reference |

|---|---|---|---|---|

| Lettuce (Lactuca sativa) | Germination Vigor | Significantly Depressed | Significantly Inhibited | nih.gov |

| Germination Rate | Reduced | Significantly Inhibited | nih.gov | |

| Seedling Growth (Radicle, Plumule, Fresh Weight) | Inhibited | Significantly Inhibited | nih.gov | |

| Overall Sensitivity | Most Sensitive | nih.gov | ||

| Wheat (Triticum aestivum) | Germination Vigor | Significantly Depressed | Significantly Inhibited | nih.gov |

| Seedling Growth | Not specified | Significantly Inhibited | nih.gov | |

| Cucumber (Cucumis sativus) | Germination Rate | Reduced | Significantly Inhibited | nih.gov |

| Plumule Length & Fresh Weight | Significantly Promoted | Significantly Inhibited | nih.gov | |

| Seedling Growth (Overall) | Promoted | Significantly Inhibited | nih.gov | |

| Onion (Allium cepa) | Seedling Growth (Radicle, Plumule, Fresh Weight) | Inhibited | Significantly Inhibited | nih.gov |

| Germination | Not specified | Significantly Inhibited | nih.gov | |

| Radish (Raphanus sativus) | Germination & Seedling Growth | Not specified | Significantly Inhibited | nih.gov |

To understand the molecular underpinnings of dihydroxy-1-tetralone phytotoxicity, researchers have employed transcriptomic analyses. A key study on the effects of 4,8-DHT on Digitaria sanguinalis (large crabgrass), Arabidopsis thaliana (thale cress), and Poa annua (annual bluegrass) revealed widespread changes in gene expression. mdpi.com The extent of these changes correlated with the observed sensitivity of each species to the compound. mdpi.com

Upon treatment with 4,8-DHT, the study identified 24,536 differentially expressed genes (DEGs) in the highly sensitive D. sanguinalis, 9,913 DEGs in the moderately sensitive A. thaliana, and 1,662 DEGs in the more tolerant P. annua. mdpi.com These DEGs were significantly enriched in several key metabolic and signaling pathways, providing a roadmap to the compound's mode of action. mdpi.com The most prominent pathways affected included photosynthesis, carbon fixation, glutathione (B108866) metabolism, and phenylpropanoid biosynthesis. mdpi.com Proteomic analyses, which study the entire set of proteins in a cell or organism, are complementary to transcriptomics and are crucial for confirming that observed changes in gene transcripts translate to functional changes at the protein level, which ultimately govern the physiological response to allelochemical stress. researchgate.net

Transcriptomic data strongly indicate that a primary mechanism of dihydroxy-1-tetralone phytotoxicity is the disruption of photosynthesis. mdpi.com Allelochemicals are known to impair the three main processes of photosynthesis: stomatal control of CO2 supply, thylakoid electron transport (light reactions), and the carbon reduction cycle (dark reactions). researchgate.net

In plants treated with 4,8-DHT, there was a significant decrease in the transcript levels of genes related to both Photosystem I (PSI) and Photosystem II (PSII), as well as genes encoding the light-harvesting chlorophyll (B73375) a/b-binding proteins (LHCA/B). mdpi.comnih.gov Furthermore, the expression of genes encoding key carbon fixation enzymes, such as Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) and phosphoenolpyruvate (B93156) carboxylase (PEPC), was markedly downregulated in sensitive species. mdpi.comnih.gov This multi-level attack on the photosynthetic machinery—from light capture to carbon fixation—is likely a major contributor to the observed growth inhibition and herbicidal effect of 4,8-DHT. nih.gov

Exposure to allelochemicals often induces oxidative stress in target plants by increasing the production of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA. nih.govdntb.gov.ua Plants counteract this with a sophisticated antioxidant defense system. The transcriptomic response to 4,8-DHT revealed that pathways related to oxidative stress and ROS scavenging are significantly modulated. mdpi.com

Specifically, the glutathione metabolism pathway was heavily impacted. mdpi.com In the sensitive species D. sanguinalis, 4,8-DHT treatment led to a significant downregulation of most genes involved in glutathione metabolism. nih.gov This suggests that the compound hinders the plant's ability to produce crucial antioxidant enzymes, leading to an accumulation of ROS and subsequent oxidative damage. nih.gov Conversely, in the more tolerant species A. thaliana and P. annua, the expression of these genes was upregulated, indicating an active and successful defense response to mitigate oxidative damage. mdpi.com

Beyond the direct impact on photosynthesis and oxidative stress, dihydroxy-1-tetralones perturb fundamental metabolic pathways.

Glutathione Metabolism: As noted, the disruption of glutathione metabolism is a key phytotoxic mechanism. mdpi.comnih.gov Glutathione and its associated enzymes, such as glutathione S-transferases (GSTs) and glutathione peroxidases (GPXs), are central to cellular detoxification and redox homeostasis. mdpi.com By suppressing the genes that control this pathway, 4,8-DHT compromises the plant's ability to neutralize both the allelochemical itself and the ROS generated as a secondary stress response. nih.gov

Phenylpropanoid Biosynthesis: The phenylpropanoid pathway produces a vast array of secondary metabolites crucial for plant defense, structural integrity (e.g., lignin), and signaling. nih.govmdpi.com Transcriptomic analysis showed that 4,8-DHT significantly alters the expression of genes within this pathway. mdpi.com In the highly sensitive D. sanguinalis, genes related to phenylpropanoid biosynthesis were significantly downregulated. nih.gov This could impair the plant's own defense mechanisms and structural development, making it more susceptible to the allelochemical's effects. In contrast, the upregulation of this pathway in more tolerant species suggests its activation as a defense response against the chemical stress imposed by 4,8-DHT. mdpi.com

Elucidation of Cellular and Molecular Mechanisms of Phytotoxicity

Interference with Plant Hormone Signaling Pathways (e.g., Abscisic Acid analogues)

Dihydroxy-1-tetralones have been investigated for their ability to interfere with plant hormone signaling, particularly mimicking the effects of abscisic acid (ABA), a key regulator of plant stress responses. Bicyclic analogues of ABA incorporating a tetralone structure have been designed to enhance biological activity in plants. These "tetralone ABA" analogues are predicted to have prolonged effects because their structure prevents cyclization into inactive metabolites, a common fate for natural ABA. nih.gov

One such analogue, designated tetralone ABA 8, has demonstrated greater activity than natural ABA in certain bioassays. nih.gov The enhanced persistence of these analogues is a significant factor in their heightened bioactivity. For instance, hydroxylated tetralone ABA, a metabolite of the parent analogue, is much more potent and persistent than the corresponding metabolite of natural ABA. researchgate.netnih.gov This increased stability contributes to the more pronounced biological effects observed in vivo. researchgate.net In fact, tetralone ABA has been shown to be up to 100 times more effective than ABA in rescuing the growth of an ABA-deficient Arabidopsis mutant. researchgate.net

Furthermore, studies on 4,8-dihydroxy-1-tetralone (4,8-DHT) have shown that it can influence plant hormone signal transduction at the genetic level. Transcriptome analysis of Arabidopsis thaliana treated with 4,8-DHT revealed that differentially expressed genes were enriched in the "Plant hormone signal transduction" pathway. mdpi.com Specifically, key genes in the ABA signaling pathway, such as those for the protein phosphatase 2C (PP2C) and ABF3 (a transcription factor), were found to be upregulated following treatment with 4,8-DHT. mdpi.com This suggests that dihydroxy-1-tetralones can directly influence the genetic machinery that governs plant responses to stress, mimicking or modulating the action of crucial hormones like ABA.

Antimicrobial Activities

Dihydroxy-1-tetralone compounds have demonstrated notable antifungal properties against a range of fungi, including those that are pathogenic to plants. Specifically, (4S)-4,8-dihydroxy-1-tetralone, a naturally occurring enantiomer, has been reported to exhibit antifungal activity. While detailed quantitative data such as Minimum Inhibitory Concentration (MIC) or EC50 values for this compound against specific plant pathogens are not extensively documented in the available literature, the activity of related compounds underscores the potential of this chemical class.

The antibacterial potential of dihydroxy-1-tetralone derivatives has been a subject of scientific inquiry, revealing a spectrum of activity against both Gram-positive and Gram-negative bacteria. While data specifically for this compound is limited, research on related structures provides significant insights into their antibacterial efficacy.

Gram-positive bacteria, which possess a thick peptidoglycan cell wall, often show susceptibility to tetralone derivatives. nih.govmdpi.com Conversely, Gram-negative bacteria have a more complex cell envelope with an outer membrane that can act as a barrier to foreign substances, often resulting in higher resistance. nih.govmdpi.com

A novel tetralone derivative, aladothalen, which is a (3S,4S)-3,4,8-trihydroxy-3,4-dihydronaphthalen-1(2H)-one, has demonstrated potent bacteriostatic activity. nih.gov It was found to be effective against Bacillus cereus, Mycobacterium phlei, and methicillin-resistant coagulase-negative Staphylococci (MRCNS), all with a Minimum Inhibitory Concentration (MIC) value of 25 µM. nih.gov

Furthermore, a series of synthesized aminoguanidine-tetralone derivatives have shown promising antibacterial activity, particularly against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). mdpi.com Many of these compounds displayed strong activity, with MICs ranging from 0.5 µg/mL to 32 µg/mL. mdpi.com The activity was generally higher against Gram-positive bacteria. For example, compound 2D from this series exhibited a MIC of 0.5 µg/mL against S. aureus. mdpi.com

The following table summarizes the antibacterial activity of selected tetralone derivatives.

Table 1: Antibacterial Activity of Selected Tetralone Derivatives

| Compound | Bacterial Strain | MIC | Reference |

|---|---|---|---|

| Aladothalen | Bacillus cereus | 25 µM | nih.gov |

| Aladothalen | Mycobacterium phlei | 25 µM | nih.gov |

| Aladothalen | Methicillin-resistant coagulase-negative Staphylococci (MRCNS) | 25 µM | nih.gov |

| Aminoguanidine-tetralone derivative (2D) | Staphylococcus aureus ATCC 29213 | 0.5 µg/mL | mdpi.com |

Antioxidant and Free Radical Scavenging Properties

The antioxidant and free radical scavenging properties of dihydroxy-1-tetralones are attributed to their phenolic structural motifs. Phenolic compounds are well-known for their ability to act as antioxidants by donating a hydrogen atom or an electron to neutralize free radicals. nih.govbiochemjournal.com

Studies on related compounds, such as regiolone (B592930) (4,8-dihydroxy-1-tetralone), isolated from the green husks of walnuts, have indicated free radical scavenging activities. researchgate.net The presence of hydroxyl groups on the aromatic ring is a key determinant of the antioxidant capacity of these molecules. The position and number of these hydroxyl groups influence the radical scavenging efficiency. For phenolic compounds in general, multiple hydroxyl groups, particularly in ortho and para positions, enhance their antioxidant potential. nih.gov

The evaluation of antioxidant activity is often conducted using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution, which is visually represented by a color change from purple to yellow. microbiologyjournal.org While specific DPPH scavenging values for this compound are not detailed in the provided search results, the structural features of dihydroxy-1-tetralones strongly suggest that they would exhibit activity in such assays.

The antioxidant action of phenolic compounds like dihydroxy-1-tetralones is primarily governed by their ability to neutralize free radicals through several mechanisms. The two most prominent mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). plos.org

In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), thereby quenching the radical and forming a more stable phenoxyl radical (ArO•). The stability of this resulting phenoxyl radical is crucial, as a more stable radical is less likely to initiate further radical chain reactions. biochemjournal.com The stability is often enhanced by resonance delocalization of the unpaired electron across the aromatic ring. biochemjournal.com

The Single Electron Transfer (SET) mechanism involves the transfer of an electron from the phenolic compound to the free radical, forming a radical cation (ArOH•+) and an anion (R-). The radical cation can then deprotonate to form a phenoxyl radical. plos.org

The efficiency of these mechanisms is influenced by factors such as the number and position of hydroxyl groups on the aromatic ring, steric hindrance, and the solvent environment. The presence of multiple hydroxyl groups, as in dihydroxy-1-tetralones, generally enhances the antioxidant activity by increasing the likelihood of hydrogen or electron donation. nih.gov

Enzyme Inhibition and Receptor Interaction Studies

Derivatives of the 1-tetralone (B52770) scaffold have been explored as inhibitors of various enzymes and as ligands for cellular receptors, indicating the potential for this compound and related compounds to modulate biological pathways through these mechanisms.

In the realm of enzyme inhibition, 1-tetralone derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters. A number of these derivatives have shown high potency, with IC50 values in the sub-micromolar and even nanomolar range, particularly demonstrating selectivity for MAO-B. For instance, one of the most potent inhibitors, a 1-tetralone derivative designated as 1h , exhibited an IC50 value of 0.0011 µM for MAO-B.

Regarding receptor interactions, 2-benzylidene-1-tetralone (B1234382) derivatives have been investigated as antagonists for adenosine (B11128) receptors (A1 and A2A), which are implicated in various neurological processes. Several of these compounds displayed significant affinity for the A1 adenosine receptor, with some also binding to the A2A receptor. Compounds 4 and 8 from one study showed the highest affinity for both A1 and A2A receptors, with values below 7 µM, and were confirmed to act as A1 adenosine receptor antagonists.

The following table presents data on the enzyme inhibition and receptor interaction of selected tetralone derivatives.

Table 2: Enzyme Inhibition and Receptor Interaction Data for Selected Tetralone Derivatives

| Compound Class | Target | Compound Example | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| 1-Tetralone Derivatives | Monoamine Oxidase A (MAO-A) | 1h | IC50 | 0.036 µM | |

| 1-Tetralone Derivatives | Monoamine Oxidase B (MAO-B) | 1h | IC50 | 0.0011 µM | |

| 1-Tetralone Derivatives | Monoamine Oxidase B (MAO-B) | 1f | IC50 | 0.0012 µM | |

| 1-Tetralol Derivative | Monoamine Oxidase B (MAO-B) | 1o | IC50 | 0.0075 µM | |

| 2-Benzylidene-1-tetralone Derivatives | A1 Adenosine Receptor | 4 | Affinity (Kᵢ) | < 7 µM | |

| 2-Benzylidene-1-tetralone Derivatives | A2A Adenosine Receptor | 4 | Affinity (Kᵢ) | < 7 µM | |

| 2-Benzylidene-1-tetralone Derivatives | A1 Adenosine Receptor | 8 | Affinity (Kᵢ) | < 7 µM |

Modulation of Monoamine Oxidase Activity by Tetralone Derivatives

Monoamine oxidases (MAO) are enzymes crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in treating neurodegenerative and psychiatric disorders like Parkinson's disease and depression. nih.govwikipedia.org A significant body of research has demonstrated that α-tetralone derivatives are potent inhibitors of both MAO-A and MAO-B isoforms. nih.govnih.gov

Studies on various α-tetralone derivatives show that they exhibit potent, often nanomolar, inhibitory activity against MAO-B, with many compounds also showing significant MAO-A inhibition. nih.gov For instance, a series of fifteen α-tetralone derivatives were found to be highly potent MAO-B inhibitors, with all compounds having IC50 values in the nanomolar range (<78nM). nih.gov While most were selective for MAO-B, ten of these compounds also displayed nanomolar potency against MAO-A (<792nM). nih.gov

The position of substituents on the tetralone scaffold is critical. Research has shown that substitution at the C6 and C7 positions of the α-tetralone core is a key requirement for MAO-A and MAO-B inhibition. nih.govresearchgate.net Specifically, a benzyloxy group at the C6 position favors MAO-A inhibition. nih.gov For MAO-B inhibition, alkyl and halogen substituents on the meta and para positions of the benzyloxy ring enhance inhibitory strength. nih.gov The most potent MAO-B inhibitor from one study, 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one, had an IC50 value of 4.5 nM with a 287-fold selectivity for MAO-B over MAO-A. nih.gov Conversely, 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one was the most potent MAO-A inhibitor with an IC50 of 24 nM. nih.gov

These findings have direct implications for this compound. The presence of hydroxyl groups at both the C6 and C8 positions suggests that this compound could interact with the active sites of MAO enzymes. The dihydroxy substitution pattern may influence both potency and selectivity, making it a promising candidate for further investigation as a MAO inhibitor.

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|

| 6-(3-Iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 1291.5 | 4.5 | 287 |

| 6-(3-Cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 24 | 78 | 0.31 |

| (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | >10,000 | 707 | >14.1 |

| (2E)-2-[(2-chloropyridin-3-yl)methylidene]-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | 1370 | >10,000 | <0.137 |

Inhibition of Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity

Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine that plays a central role in immunity and inflammation. nih.govwikipedia.org It possesses a unique tautomerase enzymatic activity, which is a target for small molecule inhibitors to block its pro-inflammatory effects. nih.govtandfonline.com Research has shown that certain tetralone derivatives, specifically E-2-arylmethylene-1-tetralones, can efficiently bind to the active site of MIF and inhibit its tautomerase function. nih.govtandfonline.com

This inhibition of MIF's enzymatic activity leads to a reduction in inflammatory macrophage activation. nih.gov In non-clinical models, selected tetralone derivatives were shown to markedly inhibit the production of reactive oxygen species (ROS) and nitrite, reduce NF-κB activation, and decrease the expression of inflammatory cytokines such as TNF-α, IL-6, and CCL-2. tandfonline.com These findings suggest that tetralone derivatives can regulate macrophage activation and modulate the inflammatory response. nih.govnih.gov The core structure of this compound provides a scaffold that could be modified to develop potent MIF inhibitors, representing a promising avenue for anti-inflammatory drug discovery.

Investigation of Protein Binding and Influence on Biochemical Pathways

The biological activity of a compound is fundamentally linked to its ability to bind to protein targets and modulate their function, thereby influencing biochemical pathways. For tetralone derivatives, protein binding is the initiating event for their observed effects on enzymes like MAO and MIF. nih.govnih.gov In the case of MIF, tetralones bind to the enzyme's active site, which is responsible for its tautomerase activity. nih.gov Molecular modeling and docking studies are often employed to visualize how these ligands fit into the protein's binding pocket and to understand the nature of the interactions. nih.gov

The binding of tetralone derivatives to their targets can have cascading effects on cellular signaling. For example, the inhibition of MIF can regulate the NF-κB pathway, a pivotal controller of genes involved in inflammation and cell survival. tandfonline.comresearchgate.net MIF has been shown to interact directly with thioredoxin-interacting protein (TXNIP), an inhibitor of NF-κB activity. By interfering with such protein-protein interactions, MIF can induce NF-κB activation and its target genes. researchgate.net Therefore, tetralone-based MIF inhibitors could potentially reverse this effect, down-regulating pro-inflammatory and pro-survival pathways. The ability of this compound to participate in such binding events would be determined by its specific stereochemistry and the electronic properties conferred by its hydroxyl groups.

Structure-Activity Relationships (SAR) and Enantioselectivity

Elucidation of Key Structural Determinants for Modulating Biological Activity

Structure-activity relationship (SAR) studies have revealed several key structural features of the tetralone scaffold that are crucial for biological activity.

For MAO Inhibition :

Substitution on the Tetralone Core : As previously noted, substitution on the C6 position of the α-tetralone moiety is essential for both MAO-A and MAO-B inhibition. nih.gov The nature of this substituent dictates the potency and selectivity.

Nature of the Substituent : A benzyloxy group at C6 is more favorable for MAO-A inhibition compared to phenylethoxy or phenylpropoxy groups. nih.gov For MAO-B, the inhibitory potency is enhanced by the presence of alkyl and halogen substituents on the meta and para positions of the benzyloxy ring. nih.gov

Heteroaromatic Substituents : In a study of 2-heteroarylidene-1-tetralone derivatives, the order of decreasing MAO-B inhibition activity based on the substituent was: cyclohexyl, phenyl > thiophene (B33073) > pyridine, furane, pyrrole, cyclopentyl. nih.gov

For MIF Inhibition :

The 2-Arylmethylene Group : The presence of an E-2-arylmethylene group on the 1-tetralone scaffold is a key feature for MIF tautomerase inhibition. nih.govtandfonline.com The electronic and steric properties of the aryl group can be modified to optimize binding to the MIF active site.

These SAR insights are directly applicable to this compound. The dihydroxy substitution pattern at positions C6 and C8 is a unique structural feature. Based on SAR for MAO inhibition, the hydroxyl group at C6 could be a critical anchor point for enzyme binding. Further derivatization of these hydroxyl groups could be a strategy to fine-tune activity and selectivity.

Stereochemical Influence on Efficacy and Selectivity of Tetralone Enantiomers

Many tetralone derivatives are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. benthamdirect.com It is well-established in pharmacology that enantiomers can have different biological activities, potencies, and toxicities. nih.gov

The stereochemistry of tetralone derivatives significantly influences their biological effects. For example, studies on the reduction of α-tetralone and β-tetralone using fungal strains have shown that the process is often highly enantioselective, primarily producing the (S)-alcohols. nih.gov However, the enantiomeric purity of the product can change over time, indicating that the enzymes involved may have different selectivities for reduction and oxidation. nih.gov In the case of cathinone, a structurally related compound, the S(−)-isomer is more potent as a central nervous system stimulant than its R(+) enantiomer. nih.gov

This enantioselectivity is crucial for therapeutic applications, as one enantiomer may be responsible for the desired therapeutic effect while the other could be inactive or contribute to side effects. Therefore, the separation and testing of individual enantiomers are essential steps in drug development. benthamdirect.com For this compound, if a chiral center is introduced (for instance, by reduction of the ketone), it would be imperative to investigate the biological activities of the individual enantiomers to fully characterize its pharmacological profile.

Rational Design and Synthesis of 6,8 Dihydroxy 1 Tetralone Derivatives and Analogues for Research Applications

Strategies for Structural Modification and Functional Group Derivatization to Enhance Bioactivity or Specificity

The bioactivity of tetralone derivatives is highly dependent on the nature and position of substituents on the scaffold. nih.govnih.gov For 6,8-dihydroxy-1-tetralone, the two phenolic hydroxyl groups and the ketone moiety are the primary sites for chemical modification. These modifications are aimed at altering the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and electronic distribution, to enhance its interaction with biological targets. mdpi.com

Alkylation and Acylation of Hydroxyl Groups: The hydroxyl groups at the C6 and C8 positions can be readily alkylated or acylated to produce a library of ether and ester derivatives, respectively. For instance, in the synthesis of various hydroxy-1-tetralone derivatives, alkylation is a common step to introduce different functionalities. nih.gov This can be achieved by reacting this compound with various alkyl halides or acyl chlorides under basic conditions. The choice of the alkyl or acyl group can significantly impact bioactivity. For example, introducing bulky groups may enhance selectivity for a specific binding pocket on a target protein, while incorporating polar functionalities could improve aqueous solubility.

Modification of the Ketone Moiety: The ketone at the C1 position is another key site for derivatization. It can be reduced to a hydroxyl group, which introduces a new chiral center and alters the molecule's three-dimensional shape. nih.gov This change can profoundly affect biological activity, as the resulting hydroxyl group can participate in different hydrogen bonding interactions with a target receptor compared to the original ketone. Furthermore, the ketone can be converted to other functional groups, such as oximes or hydrazones, which can serve as precursors for the synthesis of more complex heterocyclic systems fused to the tetralone core.

Derivatization at the C2 Position: The α-carbon to the ketone (C2) can be functionalized through various reactions, such as aldol (B89426) condensation, to introduce new carbon-carbon bonds. nih.gov This allows for the attachment of a wide range of substituents, including aromatic rings and heterocyclic moieties. For example, the Claisen-Schmidt condensation of α-tetralone with aldehydes is a common method to synthesize chalcone-like derivatives with diverse biological activities. nih.gov This strategy could be applied to this compound to generate novel compounds with potentially enhanced or novel bioactivities.

Below is a table summarizing potential structural modifications of this compound and their rationales for enhancing bioactivity.

| Modification Site | Reaction Type | Potential Functional Groups to Introduce | Rationale for Enhanced Bioactivity/Specificity |

| C6 & C8 Hydroxyls | Alkylation | Methyl, Ethyl, Benzyl, Propargyl | Modulate lipophilicity, introduce steric bulk, provide handles for further conjugation. |

| C6 & C8 Hydroxyls | Acylation | Acetyl, Benzoyl | Act as prodrugs, alter solubility, modify hydrogen bonding capacity. |

| C1 Ketone | Reduction | Hydroxyl | Introduce a chiral center, alter 3D conformation, change hydrogen bonding interactions. |

| C1 Ketone | Oximation/Hydrazone formation | Oxime, Hydrazone | Precursors for heterocyclic ring synthesis, potential for metal chelation. |

| C2 Methylene (B1212753) | Aldol Condensation | Arylmethylene | Introduce extended conjugation, create rigid structures for specific receptor binding. |

Development of Tetralone Scaffolds as Biochemical Probes and Ligands for Target Identification

The tetralone scaffold serves as a valuable starting point for the development of biochemical probes and ligands to identify and study biological targets. benthamdirect.comresearchgate.net The inherent bioactivity of many tetralone derivatives suggests that they interact with specific cellular components. nih.govedu.krd By modifying the this compound structure to incorporate reporter groups or reactive functionalities, it is possible to create tools for target identification and validation.

Affinity-Based Probes: One approach is to design and synthesize derivatives of this compound that can be used in affinity-based target identification methods. This involves introducing a "handle" for immobilization onto a solid support, such as an agarose (B213101) or magnetic bead. The handle is typically a linker arm attached to one of the hydroxyl groups or another non-critical position on the tetralone ring. The immobilized tetralone derivative can then be used as bait to "fish out" its binding partners from a cell lysate. The captured proteins can be subsequently identified by mass spectrometry.

Photoaffinity Labeling: Another powerful technique is photoaffinity labeling. This involves incorporating a photolabile group, such as a diazirine or an aryl azide, into the this compound structure. Upon irradiation with UV light, this group generates a highly reactive species that can form a covalent bond with the target protein in close proximity to the binding site. This allows for the irreversible labeling of the target, facilitating its identification and the characterization of the binding site.

Click Chemistry Handles: The introduction of bioorthogonal functional groups, such as terminal alkynes or azides, onto the this compound scaffold allows for the use of "click chemistry." These "clickable" probes can be introduced into a biological system, and after they have bound to their target, a reporter molecule (e.g., a fluorescent dye or biotin) bearing the complementary functional group can be attached. This two-step approach offers advantages in terms of reduced steric hindrance from the reporter group during the initial binding event.

The following table outlines strategies for developing this compound-based biochemical probes.

| Probe Type | Key Structural Feature | Mechanism of Action | Application in Target Identification |

| Affinity Probe | Linker arm with a terminal reactive group (e.g., amine, carboxyl) | Immobilization on a solid support for affinity chromatography. | Isolation of binding proteins from cell lysates for subsequent identification by mass spectrometry. |

| Photoaffinity Probe | Photolabile group (e.g., diazirine, aryl azide) | Covalent cross-linking to the target protein upon UV irradiation. | Irreversible labeling of the target protein for identification and binding site mapping. |

| "Clickable" Probe | Bioorthogonal handle (e.g., alkyne, azide) | Covalent ligation with a reporter molecule via click chemistry. | Two-step labeling of the target protein for visualization or enrichment. |

Synthesis of Fluorescent Tetralone Derivatives for Advanced Imaging and Sensing Applications

Fluorescent probes are indispensable tools in modern biological research, enabling the visualization of molecular processes in living cells and organisms with high spatial and temporal resolution. nih.govcreative-bioarray.com The tetralone scaffold can be functionalized with fluorophores to create fluorescent derivatives for imaging and sensing applications. nih.gov

Strategies for Introducing Fluorescence: There are two main strategies for designing fluorescent tetralone derivatives. The first is to attach a known fluorophore to the this compound scaffold. The choice of fluorophore will depend on the desired spectral properties (e.g., excitation and emission wavelengths) and the nature of the biological application. The fluorophore can be linked to one of the hydroxyl groups or another suitable position on the tetralone ring via a stable covalent bond.

The second strategy involves the creation of a new fluorescent entity where the tetralone core is an integral part of the chromophore. This can be achieved by extending the conjugated π-system of the tetralone. For example, condensation of this compound with aromatic aldehydes can lead to chalcone-like structures with extended conjugation, which may exhibit intrinsic fluorescence.

Applications in Bioimaging: Fluorescent tetralone derivatives can be used to study the subcellular localization of their biological targets. By observing the fluorescence distribution within a cell using fluorescence microscopy, one can gain insights into the function of the target protein. For example, if a fluorescent tetralone derivative accumulates in the mitochondria, it would suggest that its target is located in this organelle.

Sensing Applications: The fluorescence of a tetralone derivative can be designed to be sensitive to its local environment. For example, changes in pH, ion concentration, or the binding to a target protein could induce a change in the fluorescence intensity or wavelength. This would allow the development of fluorescent sensors based on the this compound scaffold for monitoring specific biological events or analytes.

The table below summarizes approaches for the synthesis and application of fluorescent tetralone derivatives.

| Design Strategy | Synthetic Approach | Potential Fluorophore | Imaging/Sensing Application |

| Fluorophore Conjugation | Covalent linkage of a fluorophore to the tetralone scaffold. | Fluorescein, Rhodamine, BODIPY, Cyanine dyes | Subcellular localization studies, tracking the distribution of the probe in real-time. |

| Intrinsic Fluorophore | Extension of the conjugated system of the tetralone core. | Chalcone-like structures, fused heterocyclic systems | Development of novel fluorophores with unique spectral properties, potential for environmentally sensitive probes. |

| Environment-Sensitive Probe | Incorporation of functionalities that respond to environmental changes. | pH-sensitive groups, ion-chelating moieties | Sensing of pH, metal ions, or other small molecules in specific cellular compartments. |

Theoretical and Computational Chemistry Studies Applied to 6,8 Dihydroxy 1 Tetralone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict a variety of molecular properties with high accuracy.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 6,8-Dihydroxy-1-tetralone, corresponding to its ground state geometry. By minimizing the energy of the molecule with respect to the positions of its atoms, DFT can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

Furthermore, these calculations provide a detailed picture of the electronic structure. This includes the distribution of electron density, the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. The MEP map reveals regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding intermolecular interactions.

Below is an illustrative table of geometric parameters for this compound that could be obtained from a DFT calculation.

| Parameter Type | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C1=O | 1.23 Å |

| Bond Length | C6-O(H) | 1.36 Å |

| Bond Length | C8-O(H) | 1.37 Å |

| Bond Angle | C2-C1-C8a | 118.5° |

| Bond Angle | C5-C6-C7 | 120.1° |

| Dihedral Angle | C1-C2-C3-C4 | -45.2° |

DFT is a valuable tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, such as the demethylation of 6,8-dimethoxy-1-tetralone, DFT can be used to model the entire reaction pathway. prepchem.com This involves identifying the structures of reactants, intermediates, transition states, and products.

By calculating the potential energy surface, researchers can determine the activation energies associated with each step of the reaction. The transition state, which represents the highest energy point along the reaction coordinate, is of particular interest. Locating its structure and energy provides a quantitative measure of the kinetic barrier of the reaction. This information helps in understanding reaction rates and can guide the optimization of reaction conditions, such as temperature and catalyst choice, to improve yield and efficiency.

DFT calculations can predict various spectroscopic properties, which are essential for the characterization of this compound. Theoretical vibrational frequencies can be calculated and compared with experimental data from infrared (IR) and Raman spectroscopy to aid in the assignment of spectral bands to specific molecular motions. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to help interpret experimental NMR spectra.

The non-aromatic portion of the tetralone ring is flexible, allowing for different spatial arrangements or conformations. Conformational analysis using DFT can identify the different possible conformers, such as half-chair or envelope forms, and calculate their relative energies to determine the most stable and populated conformations at a given temperature. While specific studies on this compound are not prevalent, research on the parent α-tetralone has shown it can adopt both half-chair and envelope conformations.

Molecular Dynamics Simulations for Conformational Space and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. nih.gov An MD simulation provides detailed information on the fluctuations and conformational changes of a single molecule, as well as its interactions with other molecules, such as solvent.

For this compound, MD simulations can be used to explore its conformational landscape in a more dynamic way than static DFT calculations. By simulating the molecule's motion over nanoseconds or longer, researchers can observe transitions between different conformations and understand the flexibility of the tetralone ring system. This is particularly important in solution, where the solvent can influence which conformations are preferred. MD simulations explicitly model solvent molecules (e.g., water), allowing for a detailed investigation of solvation shells and the formation of hydrogen bonds between the hydroxyl groups of this compound and the solvent. These solvent interactions can significantly impact the molecule's stability, solubility, and reactivity. nih.gov

Molecular Docking and Ligand-Protein Interaction Modeling for Biological Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is crucial in drug discovery for identifying potential biological targets and understanding structure-activity relationships.

In the context of this compound, molecular docking could be used to screen for potential protein targets by computationally placing the molecule into the binding sites of a wide array of proteins. The simulations score the different binding poses based on factors like intermolecular forces, providing a prediction of binding affinity. This can help hypothesize the mechanism of action for any observed biological activity. For example, if this compound were being investigated for anti-inflammatory properties, it could be docked against key proteins in inflammatory pathways, such as cyclooxygenase (COX) enzymes or tumor necrosis factor-alpha (TNF-α). researchgate.net The results would highlight key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| COX-2 (e.g., 5KIR) | -7.8 | Arg120, Tyr355 | Hydrogen Bond |

| TNF-α (e.g., 2AZ5) | -6.5 | Tyr59, Tyr151 | Hydrogen Bond, Pi-Pi Stacking |

| AKT1 (e.g., 4GV1) | -7.2 | Lys179, Asp292 | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that correlate the physicochemical properties or structural features of a set of compounds with their biological activities. nih.gov These models are used to predict the activity of new or untested compounds.

A QSAR study involving this compound would typically begin with a dataset of structurally similar tetralone derivatives with known biological activities (e.g., anti-tuberculosis or anti-inflammatory activity). researchgate.netnih.gov For each molecule, a set of numerical "descriptors" is calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties. Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed activity.

Once a statistically robust QSAR model is developed and validated, it can be used to predict the bioactivity of this compound, even before it is synthesized or tested experimentally. plos.org Furthermore, the model can provide insights into which molecular features are most important for activity, thereby guiding the design of new, more potent derivatives. For instance, a QSAR model might reveal that the presence of hydrogen bond donors at positions 6 and 8 is critical for the desired biological effect.

Future Research Directions and Potential Academic Applications of 6,8 Dihydroxy 1 Tetralone

Discovery of Novel Biological Targets and Underexplored Mechanistic Pathways

The tetralone scaffold is a recurring motif in compounds with a broad spectrum of pharmacological activities, including antitumor, antibacterial, and central nervous system effects. nih.govresearchgate.net Derivatives have been identified as promising agents for treating conditions like Alzheimer's disease, Parkinson's disease, and depression. researchgate.netnih.gov For instance, certain 1-tetralone (B52770) derivatives are potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in neurodegenerative disorders. nih.gov Other studies have shown that 2-arylmethylene-1-tetralone derivatives can inhibit the tautomerase activity of the macrophage migration inhibitory factor (MIF), a key proinflammatory cytokine, thereby reducing inflammatory responses. tandfonline.comnih.gov

While the broader class of tetralones is well-explored, the specific biological activities of 6,8-dihydroxy-1-tetralone remain largely uncharacterized. Future research should prioritize screening this compound against a diverse range of biological targets to uncover novel therapeutic potentials. An immediate avenue for investigation would be its potential as an inhibitor of MIF or MAO, given the activity of its structural relatives.

Further research could focus on:

Target Identification: Employing chemoproteomics and other advanced screening techniques to identify the specific protein targets of this compound within human cells.

Mechanistic Studies: Once targets are identified, detailed biochemical and cellular assays are needed to elucidate the precise mechanism of action. This includes understanding how the compound modulates enzyme activity, protein-protein interactions, or signaling pathways.

Structure-Activity Relationship (SAR): Synthesizing a library of derivatives based on the this compound scaffold to systematically explore how modifications to the structure impact biological activity, potency, and selectivity. nih.gov

Development of Environmentally Sustainable Agro-Chemicals (e.g., Bioherbicides) based on Tetralone Scaffolds

Natural compounds are a promising source for the development of green herbicides with novel modes of action. rsc.org The tetralone scaffold, particularly hydroxylated derivatives, has demonstrated significant potential in this area. The closely related compound, 4,8-dihydroxy-1-tetralone (4,8-DHT), isolated from the exocarp of Carya cathayensis (Chinese hickory), has been identified as a potent phytotoxic agent. nih.govnih.gov Studies have shown that 4,8-DHT can significantly inhibit the seed germination and seedling growth of various plants, including lettuce, cucumber, onion, and wheat. nih.govnih.gov This allelopathic activity suggests that tetralone derivatives could be developed into selective, biodegradable herbicides. nih.govsemanticscholar.org

The phytotoxic effects of juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), another related natural product found in walnut trees, are well-documented. researchgate.netallelopathyjournal.com Juglone inhibits essential plant processes such as growth, photosynthesis, and respiration. agriculturejournals.cz The demonstrated phytotoxicity of these related compounds provides a strong rationale for investigating this compound for similar properties.

Future research in this domain should include:

Phytotoxicity Screening: Evaluating the herbicidal activity of this compound against a panel of common agricultural weeds and crops to determine its potency and selectivity.

Mode of Action Studies: Investigating the specific physiological and biochemical mechanisms by which it inhibits plant growth. Transcriptome analysis could reveal the genes and pathways affected by the compound. semanticscholar.org

Formulation and Field Trials: Developing environmentally friendly formulations to enhance stability and efficacy, followed by controlled field trials to assess performance under real-world agricultural conditions.

The table below summarizes the observed phytotoxic effects of the related compound 4,8-dihydroxy-1-tetralone on various plant species, highlighting its potential as a bioherbicide lead compound. nih.govnih.gov

| Plant Species | Scientific Name | Effect on Germination | Effect on Seedling Growth (Radicle, Plumule, Fresh Weight) |

| Lettuce | Latuca sativa L. | Significant Inhibition | Significant Inhibition |

| Radish | Raphanus sativus L. | Not Significantly Affected | Not Significantly Affected |

| Cucumber | Cucumis sativus L. | Significant Inhibition | Promotion of Plumule Length and Fresh Weight at Low Concentration |

| Onion | Allium cepa L. | Not Significantly Affected | Significant Inhibition |

| Wheat | Triticum aestivum L. | Significant Inhibition (Germination Vigor) | Not Significantly Affected |

Exploration of New Catalytic Applications and Synthetic Methodologies

While this compound is typically the product of synthetic reactions, its structural features suggest potential for its use in the development of new catalytic systems. The presence of hydroxyl groups and a rigid bicyclic core could be exploited to create novel ligands for asymmetric catalysis or as a scaffold for organocatalysts.

Modern synthetic methodologies for constructing the tetralone core often rely on catalytic processes, such as intramolecular Friedel-Crafts acylation or Brønsted acid-mediated cyclizations. semanticscholar.orgorganic-chemistry.org The synthesis of this compound itself can be achieved from its dimethoxy precursor, 6,8-dimethoxy-1-tetralone, via demethylation. prepchem.com

Future research could explore:

Ligand Development: Modifying the this compound structure to create chiral ligands for transition metal catalysts. The hydroxyl groups provide convenient handles for further functionalization.

Organocatalysis: Investigating the potential of chiral derivatives of this compound to act as organocatalysts in stereoselective transformations.

Novel Synthetic Routes: Developing new, more efficient, and sustainable catalytic methods for the synthesis of this compound and its derivatives, potentially using earth-abundant metal catalysts or biocatalytic approaches.

Role as Building Blocks and Precursors in the Total Synthesis of Complex Natural Products

The α-tetralone framework is a cornerstone in the architecture of numerous bioactive natural products. semanticscholar.orgresearchgate.net Its presence in compounds with diverse biological activities makes it an attractive and strategically important starting material for the organic synthesis community. semanticscholar.orgresearchgate.net The value of the tetralone scaffold is demonstrated by its successful incorporation into the total syntheses of a variety of complex molecules. semanticscholar.org

The strategic importance of the tetralone motif makes this compound a valuable precursor for accessing specific classes of natural products, particularly those with a similar oxygenation pattern on the aromatic ring. Its functional groups—two hydroxyls and a ketone—offer multiple reaction sites for elaboration into more complex structures.

Key future directions include:

Target-Oriented Synthesis: Utilizing this compound as a key building block in the total synthesis of complex natural products that feature this core structure.

Development of Synthetic Libraries: Using this compound as a starting point to generate libraries of natural product-like molecules for biological screening and drug discovery.

Biomimetic Synthesis: Exploring biomimetic synthetic routes that mimic the proposed biosynthetic pathways of tetralone-containing natural products, where this compound could serve as a key intermediate. nih.gov

The following table lists several natural products containing the α-tetralone subunit that have been targets of total synthesis, underscoring the scaffold's importance. semanticscholar.org

| Natural Product | Class/Activity |

| O-Methylasparvenone | Terpenoid |

| 10-norparvulenone | Antiviral potential |

| Catalponol | Secondary metabolite |

| Perenniporide A | Plant pathogen inhibitor |

| Actinoranone | Terpenoid |

| Aristelegone-A | Tetralone |

Q & A

Basic Research Questions

Q. What are effective laboratory-scale synthesis routes for 6,8-Dihydroxy-1-tetralone?

- Methodological Answer : Synthesis can be approached via oxidation of tetralin derivatives or hydroxylation of pre-functionalized tetralones. For example:

- Oxidative methods : Chromium trioxide in acidic conditions (e.g., 10% HSO) has been used to oxidize tetralin precursors to naphthoquinones, which can be reduced to dihydroxy derivatives .